tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate
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Overview
Description
Tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate is a complex organic compound that features a quinoxaline core substituted with a pyrazole ring and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, which can be synthesized through the condensation of hydrazine with a suitable diketone. The quinoxaline core can be constructed via the condensation of an o-phenylenediamine with a diketone. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline core can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The quinoxaline core may also play a role in binding to DNA or proteins, affecting cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1-methyl-1H-pyrazol-4-ylcarbamate
- Tert-butyl N-ethyl-N-(1-methyl-1H-pyrazol-4-yl)carbamate
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
Tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate is unique due to its combination of a quinoxaline core and a pyrazole ring, which imparts distinct chemical and biological properties. This structural motif is not commonly found in other compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C17H22N4O2 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
tert-butyl 7-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)21-8-7-18-14-6-5-12(9-15(14)21)13-10-19-20(4)11-13/h5-6,9-11,18H,7-8H2,1-4H3 |
InChI Key |
XCVUYZZHKCEKKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)C3=CN(N=C3)C |
Origin of Product |
United States |
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